
3'-Adenylicacid, disodium salt (8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Adenylicacid, disodium salt (8CI,9CI) is a chemical compound with the molecular formula C10H14N5O7P.2Na. It is also known as disodium 3’-adenylic acid. This compound is a nucleotide, which is a fundamental building block of nucleic acids such as DNA and RNA. It plays a crucial role in various biological processes, including energy transfer and signal transduction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Adenylicacid, disodium salt typically involves the phosphorylation of adenosine. One common method is the reaction of adenosine with phosphorus oxychloride in the presence of a base, followed by neutralization with sodium hydroxide to yield the disodium salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3’-Adenylicacid, disodium salt can be achieved through enzymatic methods. Enzymes such as adenosine kinase can catalyze the phosphorylation of adenosine to produce 3’-adenylic acid, which is then converted to its disodium salt form. This method is advantageous due to its specificity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Adenylicacid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine monophosphate (AMP).
Reduction: Reduction reactions can convert it back to adenosine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Adenosine monophosphate (AMP)
Reduction: Adenosine
Substitution: Various substituted nucleotides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’-Adenylicacid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleic acid analogs.
Biology: It plays a role in studying cellular processes such as signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of flavor enhancers and food additives.
Wirkmechanismus
The mechanism of action of 3’-Adenylicacid, disodium salt involves its role as a nucleotide. It participates in various biochemical pathways, including:
Energy Transfer: It is involved in the formation of adenosine triphosphate (ATP), which is a key energy carrier in cells.
Signal Transduction: It acts as a secondary messenger in signal transduction pathways, transmitting signals from cell surface receptors to intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Adenosine monophosphate (AMP)
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
Uniqueness
3’-Adenylicacid, disodium salt is unique due to its specific role in biochemical pathways and its ability to form stable disodium salts. This stability makes it particularly useful in industrial applications where consistent performance is required.
Eigenschaften
Molekularformel |
C10H12N5O7P-2 |
|---|---|
Molekulargewicht |
345.21 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-phosphonatooxolane-3,4-diol |
InChI |
InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/p-2/t4-,6+,9-,10+/m1/s1 |
InChI-Schlüssel |
JKCVNQHSQHDWBP-TWJUVVLDSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)([O-])[O-])O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)([O-])[O-])O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


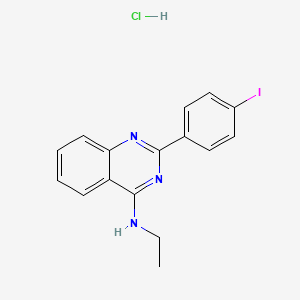

![(2S,3S,4S,5R,6R)-6-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12362195.png)

![N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B12362205.png)
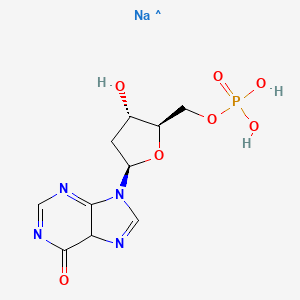
![7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid](/img/structure/B12362210.png)
![(2S)-3-phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid;hydrochloride](/img/structure/B12362211.png)
![N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
![(2R,4S)-1-[(2S)-2-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12362218.png)
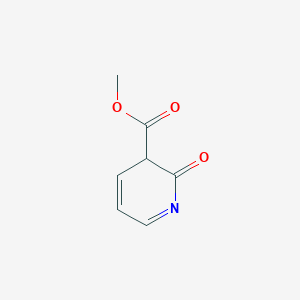
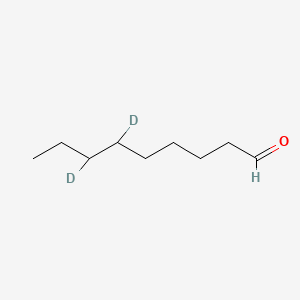
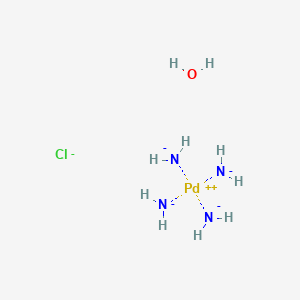
![8-amino-7-[(E)-but-2-enyl]-3-methyl-4,5-dihydropurine-2,6-dione](/img/structure/B12362254.png)
